molecular formula C13H19NO3 B13781641 N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide CAS No. 872452-09-0

N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide

Cat. No.: B13781641
CAS No.: 872452-09-0
M. Wt: 237.29 g/mol
InChI Key: ZHLAPRVMGJPTQA-UHFFFAOYSA-N
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Description

N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.295 Da . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl and oxo groups, a vinyl group, and a methoxyacetamide moiety.

Preparation Methods

The synthesis of N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide typically involves multi-step organic reactions. One efficient method is a one-pot three-component synthesis via enaminone intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide can be compared with similar compounds such as:

Properties

CAS No.

872452-09-0

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[1-(5,5-dimethyl-3-oxocyclohexen-1-yl)ethenyl]-2-methoxyacetamide

InChI

InChI=1S/C13H19NO3/c1-9(14-12(16)8-17-4)10-5-11(15)7-13(2,3)6-10/h5H,1,6-8H2,2-4H3,(H,14,16)

InChI Key

ZHLAPRVMGJPTQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C(=C)NC(=O)COC)C

Origin of Product

United States

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